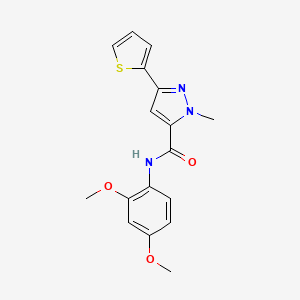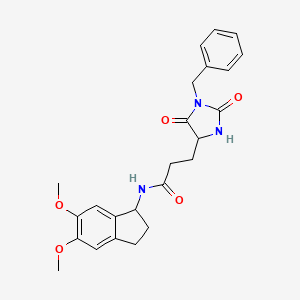![molecular formula C18H25N5O2 B10996454 N-cyclooctyl-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B10996454.png)
N-cyclooctyl-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclooctyl-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is a synthetic organic compound that features a tetrazole ring, a phenoxy group, and a cyclooctyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a click chemistry approach involving the reaction of an azide with a nitrile under copper-catalyzed conditions.
Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate leaving group.
Cyclooctyl Group Introduction: The cyclooctyl group is attached via an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the phenoxy or tetrazole moieties, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s tetrazole ring is known for its bioisosteric properties, making it a candidate for drug design and development.
Materials Science: The phenoxy and tetrazole groups can contribute to the formation of novel materials with unique properties, such as metal-organic frameworks (MOFs) for gas storage and separation.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules, potentially serving as a building block for agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclooctyl-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors that recognize such functional groups. This binding can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3,5-Bis(trifluoromethyl)phenyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide
- N-(2-Methyl-2H-tetrazol-5-yl)-2-thiophenecarboxamide
Uniqueness
N-cyclooctyl-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is unique due to its combination of a cyclooctyl group with a tetrazole and phenoxy moiety. This structural arrangement imparts distinct physicochemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
Molecular Formula |
C18H25N5O2 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-cyclooctyl-2-[4-(2-methyltetrazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C18H25N5O2/c1-23-21-18(20-22-23)14-9-11-16(12-10-14)25-13-17(24)19-15-7-5-3-2-4-6-8-15/h9-12,15H,2-8,13H2,1H3,(H,19,24) |
InChI Key |
QFHZQZIMZRTWGK-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NC3CCCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide](/img/structure/B10996372.png)
methanone](/img/structure/B10996376.png)
![N-[5-(1H-benzimidazol-2-yl)pentyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B10996377.png)
![4,7-dimethoxy-1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-indole-2-carboxamide](/img/structure/B10996395.png)
![N-(1H-benzimidazol-2-ylmethyl)-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B10996400.png)

![4-(pyrimidin-2-ylamino)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B10996405.png)
![Methyl 2-({[1-(3-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10996407.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide](/img/structure/B10996408.png)
![N-[3-(methylsulfanyl)phenyl]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B10996414.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(acetylamino)phenyl]acetamide](/img/structure/B10996425.png)

![3-(3-chlorophenyl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10996433.png)
![4-(4-methoxyphenyl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide](/img/structure/B10996436.png)
